molecular formula C16H17BrO B2534772 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol CAS No. 1282390-73-1

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol

Cat. No.: B2534772
CAS No.: 1282390-73-1
M. Wt: 305.215
InChI Key: WFSJBKPYYXFBGO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol structure with a methyl and phenyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl chloride reacts with phenylmagnesium bromide, followed by the addition of acetone. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.

Another method involves the Friedel-Crafts alkylation of 4-bromotoluene with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of the desired product through the formation of a carbocation intermediate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one.

    Reduction: 1-(4-Bromophenyl)-2-methyl-2-phenylpropane.

    Substitution: 1-(4-Aminophenyl)-2-methyl-2-phenylpropan-1-ol (for amination).

Scientific Research Applications

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its bromine substituent can enhance binding affinity to certain proteins, thereby influencing their activity.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-ol: Similar structure but with a chlorine substituent instead of bromine, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-2-methyl-2-phenylpropan-1-ol:

    1-(4-Iodophenyl)-2-methyl-2-phenylpropan-1-ol: The iodine substituent can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific bromine substituent, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methyl-2-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSJBKPYYXFBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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